Shinjulactone A

Description

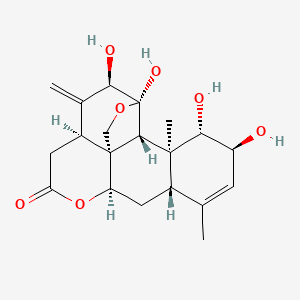

Structure

3D Structure

Properties

CAS No. |

89353-91-3 |

|---|---|

Molecular Formula |

C20H26O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 |

InChI Key |

RSGAOKBKALIZEE-UBJSMSQJSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O)O |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O)O |

Origin of Product |

United States |

Biosynthesis and Biogenetic Relationships

Proposed Biogenetic Pathway of Shinjulactone A

The biosynthesis of quassinoids, including this compound, is believed to originate from the degradation of tetracyclic triterpenoids derived from the mevalonate (B85504) pathway. numberanalytics.commdpi.com While the complete pathway is yet to be fully elucidated, significant progress has been made in identifying the initial steps and key intermediates. mdpi.com

Elucidation of Triterpenoid (B12794562) Precursors and Oxidative Rearrangements

The journey towards this compound begins with a C30 triterpenoid precursor. nih.govresearchgate.net It is now understood that quassinoids are derived from the protolimonoid melianol (B1676181), which is also a key intermediate in the biosynthesis of limonoids. nih.govresearchgate.net This shared origin points to a close evolutionary relationship between these two classes of complex triterpenoids. nih.govuni-hannover.de

The initial steps involve the cyclization of 2,3-oxidosqualene (B107256), a linear C30 precursor, to form a tetracyclic triterpene scaffold. oup.com Specifically, in Ailanthus altissima, the plant from which many quassinoids are isolated, an oxidosqualene cyclase (OSC) named AaTS (tirucalla-7,24-dien-3β-ol synthase) catalyzes the formation of tirucalla-7,24-dien-3β-ol. frontiersin.org This compound serves as the foundational scaffold for subsequent modifications. frontiersin.org

Following the initial cyclization, a series of oxidative rearrangements occur. numberanalytics.commdpi.com These reactions are crucial for the transformation of the basic triterpenoid skeleton into the highly modified structures characteristic of quassinoids. uef.fi The conversion of tirucalla-7,24-dien-3β-ol to the protolimonoid melianol is a key part of this process, involving the action of cytochrome P450 monooxygenases. nih.govnih.gov

Postulated Enzymatic Transformations and Key Intermediates

The conversion of the initial triterpenoid scaffold into the complex structure of this compound involves a cascade of enzymatic reactions. While the specific enzymes for every step are not all known, key enzyme families have been implicated.

Key Postulated Enzymatic Steps:

Oxidation: Cytochrome P450 enzymes (CYP450s) play a central role in the extensive oxidation of the triterpenoid backbone. frontiersin.orgnumberanalytics.com These enzymes introduce hydroxyl groups and catalyze other oxidative modifications that are essential for the subsequent rearrangements and ring cleavages. numberanalytics.com

Rearrangement: Isomerases are believed to facilitate the complex skeletal rearrangements that define the quassinoid structure. numberanalytics.com These rearrangements can involve ring contractions and expansions, as well as the migration of methyl groups.

Reduction: Oxidoreductases are involved in reduction reactions throughout the pathway. numberanalytics.com

Lactone Formation: The formation of the characteristic lactone rings in quassinoids is another critical enzymatic step.

Recent research has shed light on the initial enzymatic transformations. In A. altissima, two cytochrome P450 monooxygenases, AaCYP71CD4 and AaCYP71BQ17, have been identified to convert tirucalla-7,24-dien-3β-ol into melianol. nih.govfrontiersin.org Further downstream, another P450, AaCYP88A154, catalyzes the epoxidation of melianol, a crucial step leading to skeletal rearrangements and the bifurcation of the pathway towards different classes of triterpenoids. uni-hannover.de

Recent Advancements in Quassinoid Biosynthetic Research

The field of quassinoid biosynthesis has seen significant progress, largely due to advancements in transcriptomics, metabolomics, and synthetic biology techniques.

Identification of Early Enzymatic Steps in Ailanthus altissima

A landmark study on the invasive tree of heaven, Ailanthus altissima, successfully identified the first three committed steps in quassinoid biosynthesis. nih.govnih.govresearchgate.net Through a combination of transcriptome and metabolome analysis, researchers pinpointed the oxidosqualene cyclase (AaTS) and two cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17) responsible for producing the protolimonoid melianol. nih.govfrontiersin.orgfrontiersin.org This discovery provided the first molecular evidence for the biosynthetic pathway of these allelopathic compounds. nih.govresearchgate.net The co-expression of the genes encoding these enzymes further supports their concerted role in the early stages of quassinoid formation. frontiersin.org

Comparative Biosynthesis with Limonoids and Evolutionary Considerations

The finding that quassinoid biosynthesis shares the early intermediate melianol with limonoid biosynthesis has profound evolutionary implications. nih.govresearchgate.net It confirms a long-held hypothesis that these two classes of structurally diverse triterpenoids, found in related plant families within the order Sapindales, share a common evolutionary origin. nih.govuni-hannover.de While both pathways start with melianol, they diverge to produce distinct molecular skeletons, suggesting the evolution of specific downstream enzymatic machinery in each plant lineage. nih.govresearchgate.net This shared ancestry is further supported by the identification of homologous enzymes controlling these initial steps. researchgate.net

Strategies for Biosynthetic Pathway Elucidation and Engineering

Elucidating the complete biosynthetic pathway of complex natural products like this compound presents numerous challenges, including the transient nature of intermediates and the difficulty in functionally characterizing enzymes. researchgate.net However, several modern strategies are being employed to overcome these hurdles.

Key Strategies:

Transcriptome and Metabolome Co-expression Analysis: This powerful approach involves analyzing the expression levels of genes and the abundance of metabolites across different tissues or conditions to identify candidate genes involved in a specific pathway. frontiersin.orgnih.gov

Heterologous Expression: Expressing candidate genes in a well-characterized host organism, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae), allows for the functional characterization of enzymes and the production of pathway intermediates. nih.govoup.comfrontiersin.org

CRISPR/Cas9-based Genome Editing: This technology enables targeted gene knockouts or modifications in the native plant or heterologous hosts to validate gene function. frontiersin.org

Synthetic Biology and Metabolic Engineering: These approaches aim to reconstruct and optimize biosynthetic pathways in microbial hosts for the sustainable production of valuable compounds. sciepublish.combeilstein-journals.orgeuropa.eu This often involves engineering the host's central metabolism to increase the supply of precursors. sciepublish.combeilstein-journals.org

Chemo-enzymatic Synthesis: This strategy combines the strengths of chemical synthesis and enzymatic transformations to produce complex molecules. beilstein-journals.orgbeilstein-journals.org Enzymes can be used for highly selective reactions that are difficult to achieve through traditional chemistry. beilstein-journals.orgnih.gov

These strategies, often used in combination, are paving the way for a complete understanding of this compound biosynthesis and offer the potential for its sustainable production through metabolic engineering. sciepublish.combeilstein-journals.org

Gene Expression Analysis and Enzyme Characterization

Recent advances in genomics and transcriptomics have allowed for significant progress in understanding the biosynthesis of quassinoids in Ailanthus altissima. While research has not yet detailed the terminal steps leading specifically to this compound, the foundational enzymatic steps for the quassinoid scaffold have been identified through gene expression analysis and subsequent enzyme characterization.

Research based on transcriptome and metabolome data from Ailanthus altissima has successfully identified the initial three steps in quassinoid biosynthesis. nih.govfrontiersin.orgresearchgate.netnih.gov This research has confirmed the long-standing hypothesis that quassinoids and the structurally related limonoids share a common evolutionary and biosynthetic origin from protolimonoids. nih.govresearchgate.netfrontiersin.org

The key enzymes identified as responsible for the early stages of quassinoid biosynthesis are:

An oxidosqualene cyclase (OSC): Identified as AaOSC2, this enzyme catalyzes the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol. This is a crucial branch point, directing carbon flux towards triterpenoid synthesis. frontiersin.orgnih.gov

Two Cytochrome P450 monooxygenases (P450s): Identified as AaCYP71CD4 and AaCYP71BQ17, these enzymes perform subsequent oxidative modifications. frontiersin.orgresearchgate.net Their combined action converts the initial cyclized product into the protolimonoid melianol. nih.govfrontiersin.orgnih.gov

The identification of these genes was facilitated by co-expression analysis, a powerful bioinformatic tool that identifies genes with similar expression patterns across different tissues or conditions. frontiersin.orgresearchgate.net It was observed that the genes for AaOSC2, AaCYP71CD4, and AaCYP71BQ17 were co-expressed, suggesting their involvement in the same metabolic pathway. frontiersin.org

To identify further downstream enzymes, researchers have utilized the expression profiles of AaCYP71CD4 and AaCYP71BQ17 as a guide. Using techniques like self-organizing map (SOM) analysis on RNA-Seq data, scientists have been able to identify clusters of co-expressed genes. biorxiv.org This approach has yielded a list of candidate genes, including additional oxidoreductases and isomerases, which are currently under investigation for their potential roles in the later, more complex stages of quassinoid biosynthesis that lead to the vast diversity of structures, including this compound. biorxiv.org

The functional characterization of these enzymes was achieved by transiently expressing the candidate genes in a model plant system, Nicotiana benthamiana, and analyzing the resulting metabolites. frontiersin.orgbiorxiv.org

Table of Identified Biosynthetic Enzymes

| Enzyme Name | Enzyme Class | Function |

|---|---|---|

| AaOSC2 | Oxidosqualene cyclase | Cyclization of 2,3-oxidosqualene |

| AaCYP71CD4 | Cytochrome P450 | Oxidation in protolimonoid formation |

| AaCYP71BQ17 | Cytochrome P450 | Oxidation in protolimonoid formation |

This table summarizes the enzymes that have been functionally characterized in the early stages of the biosynthetic pathway leading to the quassinoid family of compounds.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Shinjulactone A (if reported directly)

As of the current literature, a direct total synthesis of this compound has not been explicitly reported. However, the successful synthesis of structurally similar quassinoids, particularly Shinjulactone C, provides a solid foundation for proposing a viable synthetic strategy.

A retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler precursors, is a powerful tool for planning complex syntheses. youtube.comwikipedia.org For a molecule like this compound, a plausible retrosynthetic strategy would likely involve the disconnection of the complex polycyclic core into more manageable, synthetically accessible fragments.

Drawing inspiration from the synthesis of related quassinoids, a potential retrosynthetic approach for this compound could begin with the simplification of the highly oxygenated and stereochemically rich regions. Key disconnections might include:

Late-stage introduction of the hemiketal bridge: The C(8), C(11) bridged hemiketal array, a common feature in many quassinoids, could be formed in the later stages of the synthesis from a precursor with appropriately positioned hydroxyl and carbonyl groups. acs.org

Stepwise construction of the ring system: The polycyclic skeleton could be assembled through a sequence of annulation reactions, where rings are fused onto a pre-existing core. This approach allows for the controlled installation of stereocenters and functional groups.

The following table outlines a hypothetical retrosynthetic analysis for this compound, based on strategies employed for similar compounds.

| Target Molecule | Key Precursor Fragments | Rationale |

| This compound | A-ring precursor with appropriate functionality for olefin formation and hydroxylation. | Allows for the late-stage construction of the characteristic 1β-hydroxy-2-oxo-Δ3,4 olefin unit. acs.org |

| C/D-ring system containing the lactone moiety. | The lactone can be carried through several synthetic steps or formed from a suitable precursor. | |

| A precursor that enables the formation of the C(8), C(11) hemiketal bridge. | This complex structural feature is often installed towards the end of the synthesis. acs.org |

The synthesis of quassinoids is a formidable challenge due to their inherent structural complexity. nih.govnumberanalytics.com Key difficulties include:

High Degree of Oxygenation and Stereochemical Complexity: Quassinoids are characterized by a dense array of oxygen-containing functional groups and multiple contiguous stereocenters. The stereocontrolled introduction of these features is a significant hurdle. uef.fi

Complex Polycyclic Framework: The fused and often bridged ring systems of quassinoids require sophisticated and stereoselective cyclization strategies. nih.gov The construction of the all-carbon quaternary center often present in these molecules is particularly challenging.

Functional Group Compatibility: The presence of sensitive functional groups necessitates the use of mild and selective reagents throughout the synthetic sequence, often requiring intricate protecting group strategies.

The successful synthesis of related quassinoids has relied on the development of novel synthetic methods to overcome these challenges. nih.gov

Retrosynthetic Approaches and Fragment Coupling

Synthetic Methodologies for Related Quassinoids (e.g., Shinjulactone C, D)

The total syntheses of (±)-Shinjulactone C and Shinjulactone D, accomplished by the Grieco group, stand as landmark achievements in the field and offer a blueprint for the synthesis of other complex quassinoids. acs.orgoregonstate.eduresearchgate.netacs.org

The control of stereochemistry is paramount in the synthesis of quassinoids. Various strategies have been employed to achieve high levels of stereoselectivity:

Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can be used to direct the outcome of subsequent reactions. For example, the rigidity of a cyclic precursor can expose one face to attack by a reagent, leading to the formation of a specific stereoisomer. uef.fi

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can induce asymmetry in a reaction, leading to the formation of a single enantiomer. Enantioselective approaches are crucial for the synthesis of biologically active natural products. nih.govescholarship.org For instance, the enantioselective synthesis of quassin (B1678622) has been achieved using a catalytic hydrogen atom transfer to an alkene. nih.gov

Intramolecular Reactions: Intramolecular reactions, such as the intramolecular Diels-Alder (IMDA) reaction, are powerful tools for constructing polycyclic systems with a high degree of stereocontrol. researchgate.netresearchgate.net The conformational constraints of the tether connecting the diene and dienophile often lead to the formation of a single major product.

The synthesis of a key intermediate for samaderine-type quassinoids showcased the power of an IMDA reaction to construct the tetracyclic core, followed by an intramolecular aldol (B89426) reaction to forge the pentacyclic framework. researchgate.net

The synthesis of complex natural products like quassinoids often necessitates the use of advanced and powerful organic reactions:

Diels-Alder Reaction: This [4+2] cycloaddition is a cornerstone of cyclic system synthesis, allowing for the formation of a cyclohexene (B86901) ring with up to four new stereocenters. researchgate.net

Radical-Polar Crossover Annulation: A novel approach for constructing the tetracyclic core of quassinoids involves an annulation between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer from an iron hydride to an alkene. nih.govescholarship.org

Oxidative Rearrangements: In the biosynthesis of quassinoids, oxidative degradation of a triterpenoid (B12794562) precursor plays a key role in forming the characteristic carbon skeleton. nih.govresearchgate.net Laboratory syntheses have also employed oxidative transformations to achieve similar structural modifications.

Copper-Catalyzed Coupling Reactions: A tandem cross-coupling/SN2' reaction of vicinal epoxy vinyl triflates with Grignard reagents, catalyzed by copper(I), has been developed to rapidly assemble the polycyclic core of quassinoids. researchgate.netresearchgate.net

The following table summarizes some of the key reactions used in the synthesis of quassinoid intermediates.

| Reaction Type | Description | Application in Quassinoid Synthesis |

| Intramolecular Diels-Alder (IMDA) | A cycloaddition reaction between a tethered diene and dienophile. | Construction of polycyclic ring systems with high stereocontrol. researchgate.netresearchgate.net |

| Catalytic Hydrogen Atom Transfer (HAT) | An iron-hydride catalyzed annulation of unsaturated carbonyls. | Enantioselective synthesis of the quassinoid core. nih.govescholarship.org |

| Copper-Catalyzed Cross-Coupling | A tandem reaction to form multiple carbon-carbon bonds. | Rapid assembly of the quassinoid architecture. researchgate.netresearchgate.net |

| Oxidative Cleavage | Breaking of carbon-carbon bonds through oxidation. | Mimicking biosynthetic pathways to create the degraded triterpenoid skeleton. nih.govoregonstate.edu |

Stereoselective and Enantioselective Synthesis

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of biologically active natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. openaccessjournals.com While specific reports on the rational design of this compound analogs are scarce, the principles of analog design can be applied to this scaffold. nih.govnih.gov

The synthesis of analogs would likely involve modifying the core structure of this compound at specific positions to probe structure-activity relationships (SAR). Key areas for modification could include:

The A-ring: The 1β-hydroxy-2-oxo-Δ3,4 olefin unit is a potential site for modification. Altering the oxidation state or stereochemistry of the hydroxyl group, or modifying the double bond, could impact biological activity.

The Lactone Ring: The δ-valerolactone moiety is a common feature in many quassinoids. nih.gov Analogs with different ring sizes or with the lactone replaced by other functional groups could be synthesized to explore the importance of this feature.

The Hemiketal Bridge: The C(8), C(11) bridged hemiketal is a distinctive structural element. Analogs lacking this bridge or with altered connectivity could provide insights into its role in biological activity.

Substitution Patterns: The introduction of new substituents at various positions on the polycyclic skeleton could enhance interactions with biological targets.

The synthesis of these analogs would leverage the synthetic methodologies developed for the total synthesis of the natural products themselves, allowing for a modular and divergent approach to a library of related compounds. nih.gov

Structure-Guided Modifications for Biological Activity Enhancement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, allowing for the rational design of more potent and selective therapeutic agents by correlating a molecule's chemical structure with its biological function. ijrpr.comwikipedia.org In the context of quassinoids, research has been directed toward modifying the core structure to enhance desired biological effects, such as anti-tumor activity.

A pertinent example can be found in studies on Shinjulactone C, a closely related quassinoid. Research has demonstrated that introducing ester side chains at the C-12 hydroxyl group can significantly influence its inhibitory effects on Epstein-Barr virus early antigen activation, a marker for anti-tumor promotion. nih.gov A series of derivatives were synthesized to probe this relationship. nih.gov

Key findings from these modifications include:

Ester Chain Length: Derivatives formed with succinic acid (succinates) showed greater potency than those formed with glutaric acid (glutarates). nih.gov This suggests that the length and flexibility of the ester side chain are critical for optimal activity.

Steric Hindrance: The introduction of bulky substituents on the side chain was found to be detrimental to the compound's inhibitory activity. nih.gov For instance, as the substituted moieties at the 3'-position of the glutarate derivatives became bulkier, the biological effect significantly decreased. nih.gov

Table 1: Biological Activity of Shinjulactone C Derivatives This table is representative of findings discussed in the literature. Actual values may vary based on specific experimental conditions.

| Compound | Modification at C-12 | Relative Inhibitory Potency |

|---|---|---|

| Shinjulactone C | -OH (unmodified) | Baseline |

| Shinjulactone C succinate (B1194679) | Succinate ester | Higher than Shinjulactone C |

| Shinjulactone C 3',3'-dimethylsuccinate | Dimethylsuccinate ester | Higher than Shinjulactone C |

| Shinjulactone C glutarate | Glutarate ester | Lower than succinate derivatives |

| Shinjulactone C 3'-methylglutarate | Methylglutarate ester | Lower than glutarate |

| Shinjulactone C 3',3'-dimethylglutarate | Dimethylglutarate ester | Significantly decreased activity |

Exploration of Novel Scaffolds with this compound Pharmacophore

Beyond modifying an existing molecular framework, a more advanced strategy in drug discovery involves "scaffold hopping." nih.gov This approach aims to design and synthesize structurally novel molecules that retain the key pharmacophoric features of the original active compound but are built around a different core structure, or scaffold. nih.govmdpi.com A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. mdpi.com

The exploration of novel scaffolds based on the this compound pharmacophore is a rational strategy to discover new chemical entities with potentially improved properties. This process involves identifying the critical functional groups in this compound—such as its lactone rings, hydroxyl groups, and specific stereocenters—and arranging them on new, more synthetically accessible, or patentably novel backbones. lifechemicals.com

Strategies for this exploration include:

Bioisosteric Replacement: Replacing functional groups or entire ring systems with substitutes that have similar physical or chemical properties but a different atomic composition. For example, in other molecular systems, amide bonds have been successfully replaced by triazole or tetrazole rings to create novel analogs with modulated activity. nih.gov A similar approach could be envisioned for the lactone moiety or other functional groups in this compound.

Pharmacophore-Oriented Semisynthesis (POSS): This technique combines a known pharmacophore from one natural product with a novel scaffold from another, creating new hybrid molecules. nih.gov

Rational Scaffold Hopping: Using computational models of the pharmacophore, chemists can design entirely new, non-peptidic or simplified cyclic systems that mimic the spatial arrangement of the original natural product's active groups. rsc.org

The goal of these explorations is to move away from the inherent complexity of the natural quassinoid skeleton while preserving its biological function. nih.govucl.ac.uk This can lead to the discovery of compounds with different mechanisms of action, improved metabolic stability, or the ability to overcome resistance mechanisms. mdpi.com While specific examples of successful scaffold hops for this compound are not yet widely published, the principles are a cornerstone of modern medicinal chemistry and represent a promising future direction for quassinoid-based drug discovery. lifechemicals.com

Molecular and Cellular Biological Activities in Vitro Investigations

Anti-Inflammatory Effects of Shinjulactone A in Endothelial Cells

This compound has been identified as a potent inhibitor of inflammatory responses in endothelial cells, which are key events in the initiation and progression of atherosclerosis. nih.govyoutube.com Its action targets several critical points in the inflammatory cascade.

The transcription factor Nuclear Factor-κB (NF-κB) is a central mediator of the inflammatory response. nih.gov Its activation in endothelial cells leads to the expression of various pro-inflammatory genes, including those for cell adhesion molecules. nih.govmdpi.com

This compound has been demonstrated to be an effective blocker of Interleukin-1β (IL-1β)-induced NF-κB activation in primary endothelial cells. youtube.comresearchgate.netnih.gov Studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 1 µM. nih.govresearchgate.netnih.gov Interestingly, the inhibitory action of this compound appears to be specific to endothelial cells, as it does not prevent lipopolysaccharide-induced NF-κB activation in macrophages. nih.govresearchgate.netresearchgate.net This suggests that this compound does not interfere directly with the core NF-κB activation machinery but rather targets a cell type-specific or ligand-specific upstream signaling pathway. nih.gov This specificity is a notable advantage over broader NF-κB inhibitors like Bay 11-782, which can exhibit cytotoxicity with long-term use. researchgate.netnih.gov

| Parameter | Finding | Cell Type |

| Target | Interleukin-1β (IL-1β)-induced NF-κB activation | Endothelial Cells |

| Potency (IC₅₀) | ~1 µM | Endothelial Cells |

| Specificity | No inhibition of lipopolysaccharide-induced NF-κB activation | Macrophages |

This table summarizes the key findings regarding the inhibitory effects of this compound on NF-κB activation based on in vitro research.

A primary consequence of NF-κB activation in endothelial cells is the increased surface expression of cell adhesion molecules (CAMs), such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. nih.govmdpi.com These molecules are instrumental in recruiting leukocytes, like monocytes, from the bloodstream to the vessel wall, a hallmark of early atherosclerosis. nih.gov

By inhibiting the NF-κB pathway, this compound effectively suppresses the downstream expression of these critical adhesion molecules. youtube.comnih.gov The prevention of VCAM-1, ICAM-1, and E-selectin upregulation is a direct consequence of its ability to block IL-1β-induced NF-κB activation. youtube.comnih.govresearchgate.net

The functional outcome of downregulating cell adhesion molecules is a reduction in the ability of monocytes to adhere to the endothelial layer. youtube.comresearchgate.net In vitro experiments have confirmed that pretreating endothelial cell monolayers with this compound significantly attenuates the adhesion and recruitment of monocytes that is typically induced by inflammatory stimuli like IL-1β. nih.govresearchgate.netnih.gov This action directly addresses a key initiating event in the formation of atherosclerotic plaques. youtube.com

Downregulation of Cell Adhesion Molecules (e.g., VCAM-1, ICAM-1, E-selectin)

Modulation of Endothelial-Mesenchymal Transition (EndMT) by this compound

Endothelial-Mesenchymal Transition (EndMT) is a complex process where endothelial cells lose their characteristic features and acquire a mesenchymal, fibroblast-like phenotype. nih.govresearchgate.net This transition is implicated in the pathology of several cardiovascular diseases, including atherosclerosis, where it can contribute to plaque instability. nih.govresearchgate.net Inflammatory stimuli, particularly in combination with factors like Transforming Growth Factor-β1 (TGF-β1), are known inducers of EndMT. nih.govnih.gov

A defining feature of EndMT is the change in expression of cell-type-specific marker proteins. nih.gov Endothelial cells undergoing this transition downregulate endothelial markers, such as Vascular Endothelial (VE)-cadherin, and upregulate mesenchymal markers, like α-smooth muscle actin (α-SMA). nih.govresearchgate.net

Research shows that this compound can significantly inhibit these changes. nih.govresearchgate.net In endothelial cells treated with IL-1β and TGF-β1 to induce EndMT, this compound treatment partially blocked the downregulation of VE-cadherin and significantly reduced the upregulation of α-SMA. nih.govresearchgate.net After a five-day induction period where VE-cadherin would typically disappear, treatment with this compound led to a partial restoration of its expression, demonstrating a potent modulatory effect on this pathological transition. nih.gov

| Marker Protein | Cell Type | Effect of EndMT Inducers (IL-1β + TGF-β1) | Effect of this compound Treatment |

| VE-cadherin | Endothelial | Expression completely disappears | Expression is partially restored |

| α-SMA | Mesenchymal | Expression significantly increases | Increased expression is significantly reduced |

This table illustrates the impact of this compound on key protein markers during Endothelial-Mesenchymal Transition, as observed in in vitro models.

Beyond altering protein expression, EndMT also involves a dramatic change in cell morphology. researchgate.net Healthy endothelial cells typically form a tightly connected monolayer with a "cobblestone-like" appearance. nih.govresearchgate.net Upon induction of EndMT, these cells lose their cell-to-cell adhesion and adopt an elongated, spindle-shaped morphology characteristic of mesenchymal cells. nih.govresearchgate.netresearchgate.net

This compound has been shown to effectively preserve the normal endothelial morphology in the presence of EndMT-inducing stimuli. nih.govresearchgate.net When co-administered with IL-1β and TGF-β1, this compound allowed the endothelial cells to maintain their cobblestone phenotype and crucial cell-to-cell contacts. nih.govresearchgate.net Even after five days of treatment, this compound continued to maintain the integrity of the endothelial cell monolayer, preventing the morphological shift associated with EndMT. nih.govresearchgate.net

Broader Biological Activities of Related Quassinoids (General Mechanisms)

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the potent inhibition of protein synthesis. nih.govcapes.gov.br This activity is a crucial driver of their antitumor effects. Studies have shown that quassinoids can selectively inhibit protein synthesis in cancerous cells over normal cells. For example, the quassinoid bruceantin (B1667948) and its derivatives were found to be selective inhibitors for certain types of cancer cells, such as P-388 lymphocytic leukemia, while showing less activity in normal tissues. capes.gov.br

The inhibitory action occurs at the ribosomal level, specifically by blocking the elongation step of protein synthesis. capes.gov.br Research indicates that quassinoids like bruceantin and homoharringtonine (B1673347) may bind to a similar location within the large ribosomal subunit. nih.gov The structural features of the quassinoid, particularly the C15 side chain, are critical determinants of this pharmacological activity. nih.gov For instance, a study comparing the quassinoid bruceantinol (B162264) (BOL) with newly synthesized analogs found that modifications to the C15 side chain directly impacted the potency of protein synthesis inhibition. nih.gov

Interestingly, while some early studies suggested that this inhibition was irreversible, more recent findings indicate that the suppression of protein synthesis by certain quassinoids may be reversible. nih.gov This was observed when tumor growth resumed after the cessation of treatment with a nanoparticle-encapsulated quassinoid, suggesting that protein synthesis can recover following the removal of the compound. nih.gov Another quassinoid, 6α-tigloyloxychaparrinone (TCN), was found to inhibit the synthesis of HIF-1α protein without affecting its mRNA expression levels, pointing to a mechanism that involves the suppression of translation initiation pathways. kribb.re.kr

| Compound | Effect on Protein Synthesis | Cell Line/System | Key Finding |

| Bruceantin | Inhibition | P-388 Lymphocytic Leukemia | Selectively inhibits protein synthesis by blocking the elongation step at the ribosomal level. capes.gov.br |

| Bruceantinol (BOL) | Inhibition | Human Colorectal Cancer (CRC) | Potently inhibits protein synthesis; activity is dependent on the C15 side chain structure and may be reversible. nih.gov |

| Homoharringtonine | Inhibition | - | A known protein synthesis inhibitor that binds to a similar ribosomal location as some quassinoids. nih.gov |

| 6α-tigloyloxychaparrinone | Inhibition | Human Cancer Cell Lines | Inhibits HIF-1α protein synthesis by suppressing the phosphorylation of eukaryotic initiation factor 4E (eIF4E). kribb.re.kr |

Antitumor Promoting Activity (e.g., Epstein-Barr virus early antigen activation)

Quassinoids have demonstrated significant potential as antitumor-promoting agents. A widely used in vitro assay to screen for this activity involves measuring the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.govresearchgate.net

Numerous studies have shown that various quassinoids can potently inhibit TPA-induced EBV-EA activation in Raji cells. For instance, a study of 45 different quassinoids found that some exhibited potent inhibitory activity. nih.gov The structure of the quassinoid plays a critical role in its activity. Specifically, the presence of a methyleneoxy bridge and a side chain tends to enhance the inhibitory effect, whereas the addition of a sugar moiety often reduces it. nih.gov

In a study focusing on derivatives of isobrucein-B, esterification of the C-15 hydroxyl group led to compounds with even higher antitumor-promoting activity than the parent molecule. nih.gov Similarly, newly isolated quassinoids from Ailanthus altissima, such as ailantinol E, F, and G, showed potent inhibition of EBV-EA activation without exhibiting cytotoxicity. researchgate.net Another quassinoid, 14,15β-dihydroxyklaineanone, was identified as a highly active inhibitor in this assay, with a 50% inhibitory concentration (IC₅₀) of 5 µM. researchgate.net This activity underscores the potential of quassinoids to interfere with the processes of tumor promotion.

| Quassinoid | Assay | Result |

| Various (45 tested) | Inhibition of TPA-induced EBV-EA activation | Potent activity observed; enhanced by methyleneoxy bridge and side chain. nih.gov |

| Isobucein-B Derivatives | Inhibition of TPA-induced EBV-EA activation | Esterification at C-15 enhanced activity. nih.gov |

| Ailantinol E, F, G | Inhibition of TPA-induced EBV-EA activation | Showed potent activity without cytotoxicity. researchgate.net |

| 14,15β-dihydroxyklaineanone | Inhibition of TPA-induced EBV-EA activation | IC₅₀ = 5 µM. researchgate.net |

Antiparasitic and Antimicrobial Properties (e.g., Antimalarial, Anti-tuberculosis)

The traditional use of plants from the Simaroubaceae family for treating infections points to the strong antiparasitic and antimicrobial properties of their constituent quassinoids. phcogrev.commedchemexpress.com This has been validated by numerous in vitro studies against a range of pathogens, including the malaria parasite Plasmodium falciparum and the bacterium Mycobacterium tuberculosis.

Antimalarial Activity: Many quassinoids, including ailanthone (B197834) and 6α-tigloyloxychaparrinone isolated from Ailanthus altissima, have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net Quassinoids from Eurycoma longifolia also demonstrated plasmodicidal effects. researchgate.net The mechanism for some quassinoids may involve the inhibition of protein synthesis within the parasite. The cytotoxicity of these compounds is a significant consideration, as the effective antimalarial dose can be close to the toxic dose for host cells. researchgate.net However, some synthetic simplified quassinoid analogs have shown antimalarial activity with no cytotoxicity to Vero cells at the tested concentrations, suggesting a path to developing safer therapeutic agents. arkat-usa.org

Anti-tuberculosis and Other Antimicrobial Activities: The potential of quassinoids extends to antibacterial action. Ailanthone, a well-studied quassinoid, has been noted for its antitubercular activity. sci-hub.se Extracts from Eurycoma longifolia containing the quassinoid pasakbumin-A have been shown to control the growth of intracellular Mycobacterium tuberculosis by modulating the host's immune response, specifically by promoting the production of pro-inflammatory cytokines. nih.gov Furthermore, quassinoids have been investigated for activity against other parasites like Schistosoma japonicum, Trypanosoma species, and Leishmania infantum, with various extracts and isolated compounds showing potent inhibitory effects. researchgate.netscirp.org

| Compound/Extract | Target Organism | Observed Activity |

| Ailanthone | Plasmodium falciparum | Active against chloroquine-sensitive and -resistant strains. researchgate.net |

| 6α-tigloyloxychaparrinone | Plasmodium falciparum | Active against chloroquine-sensitive and -resistant strains. researchgate.net |

| Pasakbumin-A | Mycobacterium tuberculosis | Controls intracellular growth by modulating host immune response. nih.gov |

| Eurycoma longifolia Extract | Schistosoma japonicum | Significant antischistosomal effect observed. researchgate.net |

| Brucea sumatrana Extracts | Trypanosoma b. brucei, L. infantum, P. falciparum | Strong activity with low IC₅₀ values. scirp.org |

Mechanistic Investigations and Target Identification Studies

Elucidation of Shinjulactone A's Molecular Targets

Identifying the direct molecular binding partners of a bioactive compound like this compound is a pivotal step in unraveling its mechanism of action. Various advanced techniques are being employed to achieve this, ranging from chemical proteomics to computational modeling.

Chemical Proteomics and Affinity-Based Probes for Target Deconvolution

Chemical proteomics is a powerful strategy for identifying the cellular targets of small molecules. semanticscholar.orgrsc.org This approach often involves the use of affinity-based probes, which are created by chemically modifying the bioactive compound to include a reporter tag (like biotin) and a reactive group for covalent binding to its target. frontiersin.orgnih.gov These probes allow for the capture and subsequent identification of target proteins from complex cellular lysates. rsc.orgeuropeanreview.org

Photoaffinity labeling (PAL) is a particularly useful technique within this realm. enamine.netmdpi.com In PAL, a photo-reactive group is incorporated into the probe. mdpi.com Upon exposure to specific wavelengths of light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners of the compound. enamine.netmdpi.com This method is advantageous as it can capture even transient or weak interactions. rsc.org While specific applications of these probes for this compound are not yet widely reported in publicly available literature, this methodology represents a key future direction for definitively identifying its direct cellular interactors.

Computational Approaches for Receptor Binding Prediction

In silico methods, such as molecular docking, play a significant role in predicting the potential binding of small molecules to protein targets. vast.vn These computational techniques use the three-dimensional structures of both the compound and potential protein receptors to model their interaction and estimate binding affinity. innovareacademics.inmdpi.com

For instance, a study utilized molecular docking to evaluate the binding of several phytochemicals, including the related compound Shinjulactone D, to the M2 protein of the influenza A virus, suggesting its potential as an inhibitor. innovareacademics.inresearchgate.net Similar computational approaches could be applied to this compound to screen large databases of protein structures and predict its most likely molecular targets. vast.vnchimia.ch This can provide valuable hypotheses that can then be validated experimentally. diva-portal.org

Functional Genomics and Gene Knockdown/Knockout Studies

Functional genomics provides a complementary approach to target identification. nih.gov Techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to systematically deplete specific proteins in cells. By observing whether the absence of a particular protein alters the cellular response to this compound, researchers can infer the involvement of that protein in the compound's mechanism of action.

For example, if knocking down a specific signaling protein abrogates the anti-inflammatory effects of this compound, it would strongly suggest that this protein is either a direct target or a critical component of the downstream pathway. This approach, often used in conjunction with chemical genetics, helps to build a comprehensive picture of the genes and proteins that mediate a compound's activity. nih.gov

Signaling Pathway Analysis Downstream of this compound Action

Once a compound interacts with its molecular target, it triggers a cascade of downstream signaling events that ultimately lead to a cellular response. Investigating these pathways provides a more complete understanding of the compound's biological effects.

Phosphorylation Profiling and Kinase Activity Modulation

Protein phosphorylation is a key regulatory mechanism in a vast array of cellular processes, and its dysregulation is often implicated in disease. rsc.org Analyzing changes in the phosphorylation status of proteins following treatment with this compound can reveal which signaling pathways are being modulated. rsc.org

Studies on the related quassinoid, ailanthone (B197834), have shown that it can modulate signaling pathways such as the PI3K/Akt and JAK/STAT3 pathways. researchgate.netnih.gov For instance, ailanthone has been observed to inhibit the phosphorylation of Akt and STAT3. researchgate.netnih.gov Given the structural similarities between these compounds, it is plausible that this compound may also exert its effects by modulating the activity of specific kinases and altering the phosphorylation state of key signaling proteins. This can be investigated using techniques such as Western blotting with phospho-specific antibodies or broader phosphoproteomic analyses. glenresearch.com

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomics, the study of the complete set of RNA transcripts in a cell, and proteomics, the global study of proteins, offer comprehensive views of the cellular response to a compound. nih.govuw.edunih.gov By comparing the transcriptomes or proteomes of cells treated with this compound to untreated cells, scientists can identify which genes and proteins are up- or down-regulated. mdpi.comnih.govrsc.org

For example, a study on this compound demonstrated its ability to inhibit the interleukin-1β (IL-1β)-induced activation of NF-κB in endothelial cells. researchgate.netnih.gov This was evidenced by a dose-dependent decrease in the phosphorylation of the p65 subunit of NF-κB. researchgate.netnih.gov This finding suggests that this compound interferes with the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net Furthermore, the compound was shown to inhibit the endothelial-mesenchymal transition (EndMT), a process implicated in atherosclerosis, by preventing the downregulation of the endothelial marker VE-cadherin and the upregulation of the mesenchymal marker α-SMA. researchgate.netnih.gov

A transcriptomic study exploring the effects of a natural product on lipopolysaccharide (LPS)-induced inflammation revealed downregulation of the cytokine network and the NF-κB pathway, providing a basis for how this compound's effects could be further investigated at a global level. researchgate.net Proteomic analyses can also identify proteins involved in cellular responses to stress, providing further clues into the mechanisms of action. nih.gov

Structure-Activity Relationships (SAR) for Mechanistic Insights

The investigation into the structure-activity relationships (SAR) of this compound and its related quassinoid analogs provides crucial insights into the molecular features responsible for their biological effects. By systematically modifying the chemical structure of these compounds and evaluating the corresponding changes in biological activity, researchers can identify the key functional groups and structural motifs that govern their interactions with cellular targets.

Correlation of Structural Motifs with Specific Biological Responses

The biological activity of quassinoids, including this compound, is intricately linked to their complex polycyclic structure. Studies on a variety of quassinoids have revealed that specific structural motifs are critical for their cytotoxic and other biological responses. nih.govresearchgate.net While direct and extensive SAR studies on this compound are limited, the analysis of related compounds, particularly other C20 quassinoids, provides a strong basis for understanding its functional architecture.

Key structural features of quassinoids that are known to influence their biological activity include:

The A-Ring: Modifications to the A-ring can significantly impact cytotoxicity. For instance, the presence of an α,β-unsaturated ketone system in the A-ring is often associated with potent biological activity.

The C-Ring and D-Ring Lactone: The δ-lactone ring (D-ring) is a common feature among many biologically active quassinoids. The integrity and conformation of this lactone, along with the oxymethylene bridge on the C-ring, are considered important for activity.

Substitution at C-15: The nature of the side chain at the C-15 position plays a crucial role in the potency and selectivity of quassinoids. Esterification at this position with different acid moieties can modulate the compound's lipophilicity and its ability to interact with target proteins. For example, studies on brusatol (B1667952), a related quassinoid, have shown that the ester group at C-15 is essential for its potent anticancer activity.

Hydroxyl Groups: The presence and position of hydroxyl groups on the quassinoid skeleton can affect the compound's solubility and its hydrogen-bonding interactions with biological targets.

A study on derivatives of the closely related Shinjulactone C demonstrated that the introduction of a side chain could enhance its inhibitory effect on Epstein-Barr virus activation. Specifically, succinate (B1194679) derivatives of Shinjulactone C showed greater potency than the corresponding glutarate derivatives. This suggests that the length and flexibility of the ester side chain are important determinants of biological activity. Furthermore, the study found that introducing bulky substituents on the side chain led to a significant decrease in inhibitory effects.

The cytotoxic activities of several quassinoids isolated from Ailanthus altissima, the same plant source as this compound, have been evaluated against various cancer cell lines. These studies show a range of inhibitory activities, highlighting the influence of subtle structural differences among these compounds. researchgate.netnih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Brusatol | PC9 | 0.035 |

| H1650 | 0.047 | |

| A549 | 0.028 | |

| HCC827 | 0.140 | |

| Bruceine D | Pancreatic Cancer (in vivo) | 1.5 mg/kg |

The table above shows the potent cytotoxic and antitumor activities of brusatol and bruceine D, quassinoids that share the same structural scaffold as this compound. The data is indicative of the high potency often observed within this class of compounds. engineering.org.cn

Identification of Pharmacophoric Elements Critical for Target Engagement

A pharmacophore is an abstract description of the steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com While a specific pharmacophore model for this compound has not been explicitly reported in the literature, the key pharmacophoric elements can be inferred from the collective SAR data of the quassinoid class. These elements are the molecular features that are likely critical for the compound's engagement with its biological targets.

The presumed pharmacophoric features of this compound and related quassinoids include:

Hydrogen Bond Acceptors: The oxygen atoms of the lactone rings, ketones, and hydroxyl groups are potential hydrogen bond acceptors. These can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein.

Hydrogen Bond Donors: The hydroxyl groups on the quassinoid skeleton can act as hydrogen bond donors, providing another mode of specific interaction with a biological target.

Hydrophobic Regions: The carbocyclic core of the this compound molecule provides a significant hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with nonpolar regions of a target protein.

Electrophilic Centers: The α,β-unsaturated ketone in the A-ring and the lactone ring can act as Michael acceptors, making them potential sites for covalent bond formation with nucleophilic residues (such as cysteine) on a target protein. This covalent interaction can lead to irreversible inhibition of the target.

The spatial arrangement of these pharmacophoric features is critical for high-affinity binding to a biological target. The rigid polycyclic structure of this compound holds these features in a specific three-dimensional orientation, which is likely a key determinant of its biological specificity. The development of a detailed pharmacophore model for this compound would be a valuable step in the rational design of new analogs with improved potency and selectivity, as well as in the identification of its specific molecular targets. nih.govplos.orgetflin.com

| Pharmacophoric Feature | Structural Motif in this compound | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor | Lactone carbonyls, ketone carbonyl, hydroxyl groups | Hydrogen bonding with amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond Donor | Hydroxyl groups | Hydrogen bonding with amino acid residues (e.g., Asp, Glu, backbone carbonyls) |

| Hydrophobic Region | Polycyclic carbon skeleton | Van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Electrophilic Center (Michael Acceptor) | α,β-unsaturated ketone (A-ring), lactone | Covalent bond formation with nucleophilic residues (e.g., Cys) |

Advanced Analytical Methodologies in Shinjulactone a Research

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of Shinjulactone A and related quassinoids from crude plant extracts. moravek.comwikipedia.org The technique separates components in a liquid sample by passing them through a column packed with a stationary phase material. wikipedia.org A liquid mobile phase carries the sample through the column, and different components travel at different rates depending on their interaction with the stationary phase, leading to their separation. wikipedia.org This method is highly effective for isolating thermally unstable compounds or those with high molecular weights, like many quassinoids. moravek.com

The isolation of quassinoids from Ailanthus altissima often involves a multi-step chromatographic process. biorxiv.org Initially, crude extracts are fractionated using techniques like silica (B1680970) gel column chromatography. biorxiv.orgfrontiersin.org Bioassay-guided fractionation helps to identify the active fractions, which are then subjected to further purification. biorxiv.org Preparative and semi-preparative reversed-phase HPLC (RP-HPLC) are commonly employed in the final stages to yield pure compounds. biorxiv.orgfrontiersin.org In this process, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a water/methanol or water/acetonitrile mixture). wikipedia.orgfrontiersin.org

The purity of the isolated this compound is then confirmed using analytical HPLC, often coupled with a photodiode array (PDA) detector or mass spectrometry (MS). moravek.commedipol.edu.tr This analysis verifies that the isolated compound is free from contaminants, which is critical for accurate biological and pharmacological studies. moravek.com Impurities can interfere with experimental results and reduce the potency of the substance. moravek.com

| Parameter | Method 1 (Preparative) biorxiv.org | Method 2 (Semi-preparative) frontiersin.orgnih.gov |

|---|---|---|

| Column Type | Reversed-phase C18 (COSMOSIL) | Reversed-phase C18 (Phenomenex Kinetex) |

| Column Dimensions | 20 × 250 mm, 5 µm particle size | 10 × 250 mm, 5 µm particle size |

| Mobile Phase | 30–50% aqueous Methanol (MeOH) | Gradient of Water (A) and Acetonitrile (B), both with formic acid |

| Elution | Gradient | Linear gradient from 20% to 50% B over 10 min |

| Flow Rate | 12 mL/min | 4.5 mL/min |

| Detection | UV at 254 nm | Not specified |

| Temperature | Not specified | 40°C |

Quantitative Analytical Methods for this compound in Complex Matrices

Determining the precise amount of this compound in complex matrices, such as plant tissues or biological fluids, requires highly sensitive and selective quantitative analytical methods. longdom.org These methods are crucial for quality control, understanding biosynthesis, and pharmacological studies. longdom.orgresearchgate.net A significant challenge in analyzing these samples is the "matrix effect," where other components in the sample can interfere with the measurement of the target analyte by either suppressing or enhancing the analytical signal. longdom.org

Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantitative analysis of quassinoids in complex mixtures. wikipedia.org LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. wikipedia.org This allows for the reliable detection and quantification of compounds like this compound, even at very low concentrations.

In a typical quantitative workflow, a sample is first prepared to extract the compounds of interest. The extract is then injected into the LC-MS system. As the separated compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. wikipedia.org By comparing the signal intensity of the analyte to that of a known standard, its concentration in the original sample can be accurately determined. longdom.org Studies have successfully used LC-MS to determine the levels of major quassinoids in different tissues of Ailanthus altissima, normalizing the data by the dry weight of the tissue to ensure comparability. nih.gov Another common method involves HPLC with a Diode Array Detector (HPLC-DAD), which can quantify compounds by measuring their UV absorbance at specific wavelengths. medipol.edu.tr

| Technique | Principle | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Combines HPLC separation with highly sensitive and specific mass-based detection. wikipedia.org | Quantification of quassinoids in different plant tissues and biological samples; overcoming matrix effects. nih.gov |

| HPLC-DAD | Separates compounds via HPLC and quantifies them based on UV-Vis absorbance. medipol.edu.tr | Determining the concentration of purified compounds in crude extracts and fractions. medipol.edu.tr |

Metabolomics and Fingerprinting Techniques for Source Material Analysis

Metabolomics involves the comprehensive study of the complete set of small-molecule metabolites within a biological system. wikipedia.org When applied to the source material of this compound, Ailanthus altissima, metabolomics and chromatographic fingerprinting serve as powerful tools for quality control and for investigating the biosynthesis of quassinoids. frontiersin.orgresearchgate.net These techniques provide a chemical snapshot of the plant, allowing for the comparison of different samples and the identification of key compounds. researchgate.net

More advanced studies combine metabolomic data with transcriptomics (the study of gene expression). frontiersin.orgnih.gov By analyzing the metabolic profile of different plant tissues (e.g., roots, leaves, bark) using LC-MS and correlating it with gene expression data, researchers can identify the genes and enzymes involved in the biosynthetic pathway of quassinoids. frontiersin.orgnih.gov This integrated approach has been instrumental in elucidating the early steps of quassinoid biosynthesis in A. altissima, providing fundamental knowledge about how this compound and related compounds are produced in nature. frontiersin.org

Future Research Directions and Translational Perspectives

Investigation of Shinjulactone A in Disease-Relevant Animal Models

Initial in vitro studies have demonstrated the potent anti-inflammatory effects of this compound. nih.gov Specifically, it has been shown to be a highly effective inhibitor of endothelial inflammatory responses triggered by interleukin-1β (IL-1β). nih.gov A crucial next step in evaluating its therapeutic potential is the application of this compound in disease-relevant animal models, particularly those for hyperlipidemia. nih.gov Such studies would provide vital in vivo data on its efficacy and allow for a detailed analysis of its impact on atherosclerotic phenotypes. nih.gov Investigating its effects in models like ApoE knockout mice fed a high-fat diet could reveal its ability to mitigate the development of atherosclerosis by preventing the recruitment of immune cells to the arterial wall. researchgate.net

Detailed Elucidation of Additional Molecular Targets and Regulatory Networks

Current research indicates that this compound inhibits IL-1β-induced NF-κB activation in endothelial cells but not lipopolysaccharide (LPS)-induced NF-κB activation in macrophages. researchgate.net This cell-type-specific activity suggests that it does not directly target the core NF-κB activation machinery but rather a more specific upstream signaling pathway. nih.gov Future research should focus on identifying the precise molecular targets of this compound. This could involve techniques such as network pharmacology and molecular docking to predict potential protein interactions. biorxiv.org Understanding the complete regulatory network influenced by this compound will be essential for a comprehensive grasp of its mechanism of action. arxiv.orgnih.gov

Furthermore, this compound has been found to significantly inhibit the endothelial-mesenchymal transition (EndMT), a process implicated in atherosclerosis and plaque instability. researchgate.net It achieves this by reducing the expression of the mesenchymal marker α-SMA and partially restoring the endothelial marker VE-cadherin. researchgate.net Delving deeper into the signaling pathways that govern this effect will provide further insight into its multi-faceted therapeutic potential.

Development of Highly Selective and Potent this compound Analogs

While this compound shows promise, the development of synthetic analogs could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. ucl.ac.uk The total synthesis of quassinoids, including related compounds like shinjulactone C and D, has been an area of active research, providing a foundation for creating novel derivatives. ucl.ac.ukacs.orgnih.gov By modifying the structure of this compound, it may be possible to improve its efficacy and reduce potential off-target effects. For instance, the synthesis of bicyclic and tricyclic analogues has been explored for other quassinoids to enhance their biological activities. ucl.ac.uk The creation of a library of this compound analogs would enable structure-activity relationship (SAR) studies to identify the key chemical features responsible for its therapeutic effects.

Exploration of Synergistic Effects of this compound with Other Therapeutic Agents

Combining therapeutic agents is a common strategy to enhance efficacy and overcome drug resistance. mdpi.com Investigating the synergistic effects of this compound with other drugs could unlock new treatment paradigms. For instance, in the context of atherosclerosis, combining this compound with existing lipid-lowering therapies or other anti-inflammatory agents could lead to a more potent therapeutic effect. jacc.org Studies have shown that some drugs can act as enhancers for the effectiveness of other treatments. nih.gov It would be valuable to explore whether this compound could potentiate the effects of other cardiovascular drugs or even anticancer agents, given the known anti-tumor activities of other quassinoids. researchgate.netsci-hub.se Such combination therapies could potentially allow for lower doses of individual drugs, thereby reducing the risk of adverse effects. mdpi.com

Application of Synthetic Biology for Sustainable Production of this compound and Analogs

The natural abundance of this compound in Ailanthus altissima may not be sufficient for large-scale pharmaceutical production. Synthetic biology offers a promising solution for the sustainable and scalable production of this compound and its analogs. nih.govantheia.bio By engineering microorganisms like Saccharomyces cerevisiae or E. coli, it is possible to reconstruct the biosynthetic pathway of complex natural products. nih.govnih.gov This approach has been successfully applied to produce the antimalarial drug artemisinin. nih.gov

The process would involve identifying and assembling the necessary biosynthetic genes from Ailanthus altissima into a microbial host. anr.fr This engineered microorganism could then produce this compound through fermentation, a process that is often more cost-effective and environmentally friendly than chemical synthesis or extraction from natural sources. antheia.bio Furthermore, synthetic biology platforms can be adapted to produce novel analogs by introducing modified biosynthetic genes or feeding the microbial culture with synthetic precursors (mutasynthesis). anr.fr This would facilitate the rapid generation of diverse this compound derivatives for screening and optimization.

Q & A

Q. What experimental models are commonly used to evaluate Shinjulactone A’s anti-inflammatory effects in endothelial cells?

Methodological Answer: Primary endothelial cells are often stimulated with IL-1β (10–20 ng/mL for 6–24 hours) to induce NFκB activation and monocyte adhesion. This compound’s efficacy is assessed via:

- NFκB activation assays : Western blotting for phosphorylated p65 (p-p65) or luciferase reporter systems.

- Monocyte adhesion assays : Co-culture with THP-1 cells followed by fluorescence quantification .

- Cell viability tests : MTT assays to exclude cytotoxicity (e.g., no toxicity observed at 1–5 µM over 48 hours) .

Q. How is this compound isolated and characterized from natural sources?

Methodological Answer: Isolation typically involves:

- Extraction : Polar solvents (e.g., methanol) from plant materials.

- Chromatography : Fractionation via silica gel or HPLC, with structural elucidation using NMR (¹H, ¹³C) and HR-MS.

- Purity validation : ≥95% purity confirmed by analytical HPLC .

Q. What markers are used to assess this compound’s inhibition of endothelial-mesenchymal transition (EndMT)?

Methodological Answer: EndMT inhibition is evaluated through:

- Protein expression : Downregulation of α-SMA and upregulation of VE-cadherin via Western blotting or immunofluorescence.

- Morphological changes : Transition from cobblestone (endothelial) to spindle-shaped (mesenchymal) cells, quantified using phase-contrast microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound’s NFκB inhibition?

Methodological Answer: Discrepancies may arise due to:

- Cell type variability : Endothelial vs. macrophage cells (e.g., this compound inhibits NFκB in endothelial cells but not macrophages, unlike Bay 11-782) .

- Assay conditions : Differences in IL-1β concentration, exposure time, or readout methods (e.g., luciferase vs. Western blot).

- Data normalization : Ensure viability controls are consistent across studies. Replicate experiments with standardized protocols to minimize variability .

Q. What experimental designs are critical for comparing this compound’s efficacy to other NFκB inhibitors (e.g., Bay 11-782)?

Methodological Answer: Key considerations include:

- Dose-response curves : Parallel testing under identical conditions (e.g., 0.1–10 µM range).

- Cell-specific toxicity : Assess viability in both target (endothelial) and non-target (macrophage) cells.

- Functional endpoints : Compare inhibition of monocyte adhesion and EndMT markers alongside NFκB activity .

Q. How should researchers address inconsistencies in this compound’s effects on TGF-β1-induced EndMT across studies?

Methodological Answer:

- Standardize cytokine treatment : Use recombinant human TGF-β1 (2–5 ng/mL for 48–72 hours) with/without IL-1β co-stimulation.

- Quantify multiple markers : Combine α-SMA, VE-cadherin, and Snail/Slug expression levels.

- Control for batch variability : Source compounds from validated suppliers and confirm activity via positive controls (e.g., SB-431542 for TGF-β1 inhibition) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50/IC50.

- Multiple comparisons : Adjust for family-wise error rates using ANOVA with post-hoc tests (e.g., Tukey’s).

- Reproducibility metrics : Report n-values, SD/SE, and power analysis for in vivo studies .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s anti-atherosclerotic effects?

Methodological Answer:

- Detailed protocols : Document compound preparation (solvent, storage conditions), cell passage numbers, and assay timelines.

- Raw data sharing : Provide supplementary figures for uncropped Western blots and microscopy images.

- Negative controls : Include vehicle-only and cytokine-only groups in all experiments .

Q. What are the best practices for reconciling conflicting results between in vitro and in vivo studies on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.